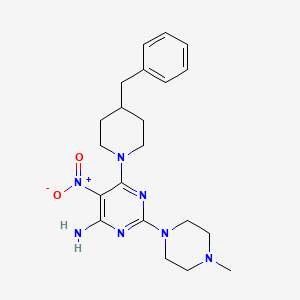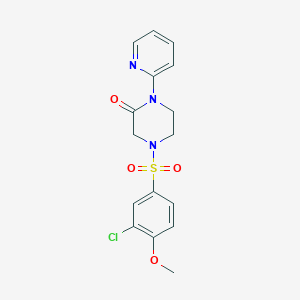![molecular formula C21H22F3NO5 B2886715 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate CAS No. 1794988-69-4](/img/structure/B2886715.png)
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate” is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a benzoate ester group. The presence of these functional groups suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the phenyl ring. The carbamoyl group and the benzoate ester group could also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The trifluoromethyl group is quite electronegative, which could influence properties like polarity and boiling/melting points. The carbamoyl and benzoate ester groups could also influence properties like solubility .科学的研究の応用
Analytical Methods and Environmental Studies
Environmental Phenol Detection : A study by Ye et al. (2008) developed a sensitive method using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry for measuring concentrations of parabens, triclosan, and other environmental phenols in human milk. This highlights the relevance of analytical techniques in assessing human exposure to widespread compounds and could apply to similar studies involving the detection and analysis of complex organic compounds like "({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate" (Ye et al., 2008).
Herbicide Analysis : Research on the molecule triflusulfuron-methyl by Mereiter (2011) discusses the structural analysis and interactions within the molecule, providing insight into how chemical structure influences the activity and interactions of herbicides. Understanding these molecular interactions is crucial for developing and analyzing compounds with specific functions, which could be relevant for studying "this compound" in an agricultural context (Mereiter, 2011).
Organic Synthesis and Medicinal Chemistry
Synthesis of Heterocycles : Honey et al. (2012) discuss the synthesis of diverse trifluoromethyl heterocycles from a single precursor, showcasing the versatility of trifluoromethylated compounds in creating a wide range of heterocyclic structures. This study could inform the synthetic utility of trifluoromethyl groups in designing complex molecules for pharmaceutical or material science applications, potentially including compounds like "this compound" (Honey et al., 2012).
Cholinesterase Inhibitors : A study by Kos et al. (2021) on novel cholinesterase inhibitors highlights the design and synthesis of compounds with potential therapeutic applications. Such research underscores the importance of structural design in developing pharmaceutical agents, which may be relevant for exploring the medicinal chemistry applications of complex compounds like "this compound" (Kos et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,4-diethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO5/c1-3-28-17-10-9-14(11-18(17)29-4-2)20(27)30-13-19(26)25-12-15-7-5-6-8-16(15)21(22,23)24/h5-11H,3-4,12-13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINYMPGQNMPICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)
![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2886636.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2886639.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2886645.png)


![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)

![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2886650.png)

![N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2886655.png)
